molecular formula C16H19NO5S B5625042 2,5-dimethoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide

2,5-dimethoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide

Cat. No. B5625042
M. Wt: 337.4 g/mol
InChI Key: BYDHNISDOBTOCN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar benzenesulfonamide derivatives involves multi-step chemical reactions that start from basic sulfonyl chlorides or other sulfonyl-containing precursors. For instance, synthesis pathways often include reactions with different amines, aldehydes, or acids to introduce specific functional groups or to modify the molecular structure for desired properties (Al-Hourani et al., 2016; Röver et al., 1997).

Molecular Structure Analysis

The molecular structure of compounds similar to 2,5-dimethoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide has been determined through techniques such as X-ray crystallography. These studies reveal details about the arrangement of atoms, bond lengths, angles, and overall geometry of the molecule. For instance, analysis of crystal structures helps in understanding the steric hindrance and molecular conformations that influence the reactivity and interaction with biological targets (Rublova et al., 2017).

Chemical Reactions and Properties

Benzenesulfonamides, including 2,5-dimethoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide, undergo various chemical reactions that highlight their reactivity and functional group transformations. These reactions include sulfonation, nitration, and coupling reactions, which modify the compound's chemical properties and potential biological activity. The reactivity can be attributed to the presence of electron-donating and withdrawing groups that influence the electronic distribution within the molecule (Sinha et al., 2000).

Mechanism of Action

The mechanism of action of similar compounds like DOM is often mediated by its agonistic properties at the 5-HT2A receptor .

Safety and Hazards

These substances often have unknown hazardous profiles and can lead to devastating health consequences for abusers . Because of their chemical structures similar to amphetamine, mainly sympathomimetic adverse effects can be expected after their consumption (e.g., anxiety, palpitations, insomnia, hyperthermia, dry mouth, hypertension, tachycardia, anorexia, nausea and abdominal pain) .

Future Directions

There is a great need for updated comprehensive analytical methods, particularly when analyzing biological matrices, both traditional and alternative ones, for the search of newly emerging designer drugs .

properties

IUPAC Name

2,5-dimethoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5S/c1-11-5-7-14(21-3)13(9-11)17-23(18,19)16-10-12(20-2)6-8-15(16)22-4/h5-10,17H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDHNISDOBTOCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide

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